![molecular formula C10H10FN3O B2712101 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248793-32-9](/img/structure/B2712101.png)
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1-(3-fluorophenyl)ethan-1-ol , which is an organic compound with the molecular formula C8H9FO . It contains a fluorophenyl group attached to an ethanol group. The presence of the 1H-1,2,3-triazol-4-yl group suggests that it might be a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms, and they have various applications in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, triazole derivatives are often synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The synthesis typically involves the reaction of an azide and an alkyne to form a triazole ring, a process known as a Huisgen cycloaddition .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has explored the synthesis of novel compounds incorporating the 1,2,3-triazole moiety, highlighting their significant antimicrobial properties. For instance, the synthesis of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrated potent antimicrobial activity, underscoring the value of these compounds in developing new antimicrobial agents (Nagamani et al., 2018). This highlights the compound's relevance in addressing the need for novel antimicrobials.
Structural Characterization and Crystal Studies
The structural characterization and crystal studies of related compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provide insights into the molecular interactions and stability crucial for designing drugs with improved efficacy and reduced side effects (Liang, 2009). Such studies are foundational in the rational design of compounds with specific biological activities.
Application in Coordination Chemistry
The coordination and fluorescence studies of Zinquin A, a probe for intracellular Zn2+ detection, involved derivatives of the triazole class. These studies underscore the utility of such compounds in developing sensitive and selective probes for bioimaging and diagnostic applications, showcasing the versatility of 1,2,3-triazole derivatives in coordination chemistry (Hendrickson et al., 2003).
Organic Synthesis and Chemical Transformations
Compounds related to 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol serve as intermediates in organic synthesis, facilitating the development of complex molecules through diverse chemical transformations. For example, research on Ruthenium Allenylidene/Alkenylcarbyne Complexes provided pathways to γ-Substituted Vinylidene and other derivatives, demonstrating the compound's role in synthesizing pharmacologically relevant molecules (Bustelo et al., 2007).
Antioxidant and Biological Activities
Further studies have evaluated the biological activities of sulfanyl derivatives of 1,2,4-triazoles, including antioxidant and antibacterial properties. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of new treatments with antioxidant properties (Sarac et al., 2020).
Eigenschaften
IUPAC Name |
2-[1-(3-fluorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDIXHISNQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)

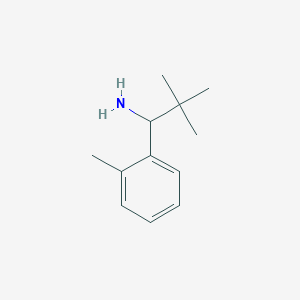
![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2712031.png)
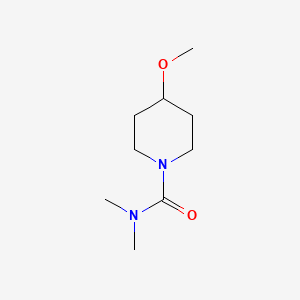
![N-(3,4-dimethoxyphenethyl)-3-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2712033.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712034.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712036.png)
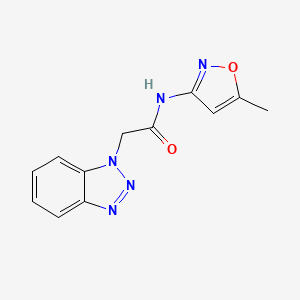
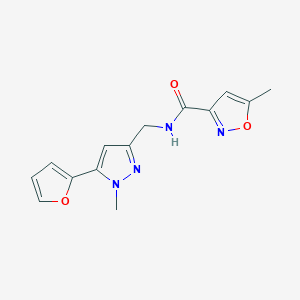
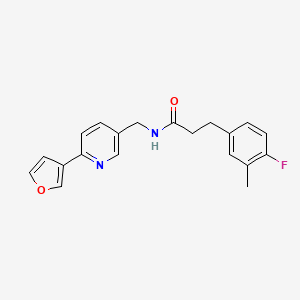
![N-[[4-[4-(Cyclopropanecarbonyl)-1,4-diazepane-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712040.png)